Piperidine, 5-ethyl-2-methyl-, trans-

Descripción general

Descripción

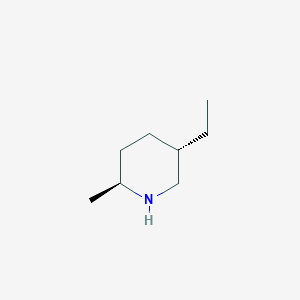

Piperidine, 5-ethyl-2-methyl-, trans- is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids. The compound Piperidine, 5-ethyl-2-methyl-, trans- has the molecular formula C8H17N and a molecular weight of 127.23 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 5-ethyl-2-methyl-, trans- can be achieved through several methods, including:

Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 5-ethyl-2-methylhexan-1-amine with a suitable cyclizing agent can yield the desired piperidine derivative.

Hydrogenation: Another method involves the hydrogenation of unsaturated intermediates, such as 5-ethyl-2-methyl-1,2,3,6-tetrahydropyridine, using a hydrogenation catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of Piperidine, 5-ethyl-2-methyl-, trans- typically involves large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Oxidation: Piperidine, 5-ethyl-2-methyl-, trans- can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form various hydrogenated products, depending on the reaction conditions and catalysts used.

Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms in the piperidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Catalysts such as palladium on carbon, platinum, and nickel are commonly used for hydrogenation reactions.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions include N-oxides, hydrogenated piperidines, and various substituted piperidine derivatives .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Piperidine, 5-ethyl-2-methyl-, trans- is used in various scientific research applications:

- Building Block in Synthesis: It serves as a crucial building block in the synthesis of various chemical compounds.

- Hydrogenation/Reduction: Used in hydrogenation and reduction reactions . A 2-methyl-5-ethylpyridine borane complex can be used for the reduction of functional groups and hydroboration reactions with alkenes and alkynes .

- Intramolecular Cyclization: Involved in intramolecular cyclization reactions, including alkene, diene, alkyne, and radical-mediated amine cyclizations .

- Intermolecular Cyclization (Annulation): Participates in intermolecular cyclization reactions .

Piperidine Derivatives in Therapy

Piperidine derivatives are widely explored for their therapeutic potential in various diseases :

- Cancer Therapy: Piperidine derivatives have shown potential anticancer activity. For instance, a spirocyclic structure containing a piperidine moiety exhibited cytotoxicity and induced apoptosis in FaDu hypopharyngeal tumor cells . Another piperidinone derivative, an EF24 analog, showed better IKKb inhibitory properties, crucial for inhibiting NF-κB transcription that induces chronic inflammation in carcinomas .

- Alzheimer's Disease Therapy: Piperidine derivatives are investigated for Alzheimer's disease therapy. For example, compound 13 , a structural analog of Donepezil, can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .

- Antimicrobial Activity: Certain piperidine derivatives exhibit antimicrobial properties. Compound 30 is effective against fungi of the genus Aspergillus and Candida by inhibiting fungal ergosterol biosynthesis . Piperidinyl "tails" structures 32 have shown inhibition properties against streptomycin-starved Mycobacterium tuberculosis 18b (SS18b) and H37Rv strains .

Mecanismo De Acción

The mechanism of action of Piperidine, 5-ethyl-2-methyl-, trans- involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA via intercalation, affecting the replication and transcription processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparación Con Compuestos Similares

Piperidine: The parent compound, which is a simple six-membered ring containing one nitrogen atom.

2-Methylpiperidine: A derivative with a methyl group at the 2-position.

5-Ethylpiperidine: A derivative with an ethyl group at the 5-position.

Uniqueness: Piperidine, 5-ethyl-2-methyl-, trans- is unique due to the presence of both ethyl and methyl groups at specific positions on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct pharmacological properties compared to other piperidine derivatives .

Actividad Biológica

Piperidine, 5-ethyl-2-methyl-, trans- (C8H17N) is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, synthesis, and applications in medicine, providing a comprehensive overview supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with ethyl and methyl substituents at the 5 and 2 positions, respectively. Its molecular structure is crucial for its interaction with biological targets.

1. Antimicrobial Properties

Research indicates that piperidine derivatives, including 5-ethyl-2-methyl-, exhibit significant antimicrobial activity. A study utilizing the PASS (Prediction of Activity Spectra for Substances) tool predicted that this compound could inhibit various pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

2. Anticancer Potential

Piperidine derivatives have been investigated for their anticancer properties. Specifically, studies have shown that compounds with piperidine moieties can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For instance, a derivative similar to trans-5-ethyl-2-methylpiperidine demonstrated inhibition of IKKb, a kinase involved in inflammatory responses linked to cancer progression .

3. Neuroprotective Effects

The neuroprotective potential of piperidine derivatives has been explored in the context of neurodegenerative diseases. Some studies suggest that these compounds may exhibit anti-Parkinsonian effects by modulating neurotransmitter systems and protecting neuronal integrity from oxidative stress . The ability of piperidine derivatives to cross the blood-brain barrier enhances their therapeutic potential in treating central nervous system disorders.

The biological effects of trans-5-ethyl-2-methylpiperidine are primarily mediated through its interaction with various molecular targets:

- Enzymatic Inhibition : The compound can act as an inhibitor for enzymes such as kinases and proteases, which are critical in cancer and inflammatory pathways .

- Receptor Modulation : Piperidine derivatives can bind to G-protein-coupled receptors (GPCRs), influencing neurotransmission and other physiological processes .

Case Studies

- Antimicrobial Activity : In vitro studies demonstrated that trans-5-ethyl-2-methylpiperidine showed significant inhibitory effects against strains like MRSA and E. coli, suggesting its potential as an antimicrobial agent .

- Cancer Cell Lines : In cellular assays, compounds derived from piperidine structures exhibited cytotoxic effects on various cancer cell lines, including those associated with lung and breast cancers. The mechanism involved apoptosis induction through the activation of pro-apoptotic factors .

Summary Table of Biological Activities

| Activity Type | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell membrane integrity |

| Anticancer | Cytotoxicity against cancer cells | Inhibition of IKKb and induction of apoptosis |

| Neuroprotective | Protection against neurodegeneration | Modulation of neurotransmitter systems |

Propiedades

IUPAC Name |

(2S,5S)-5-ethyl-2-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-3-8-5-4-7(2)9-6-8/h7-9H,3-6H2,1-2H3/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFNHZHCGBPVGJ-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(NC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CC[C@@H](NC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426383 | |

| Record name | Piperidine, 5-ethyl-2-methyl-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58310-07-9 | |

| Record name | Piperidine, 5-ethyl-2-methyl-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.